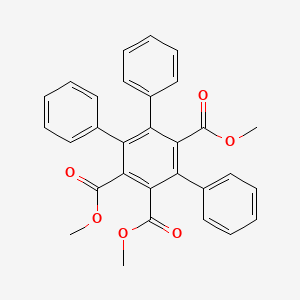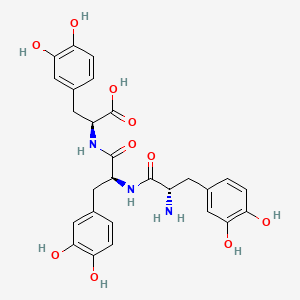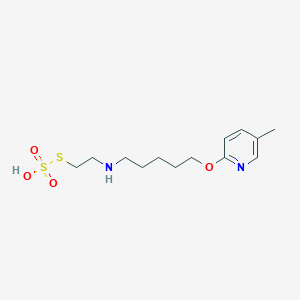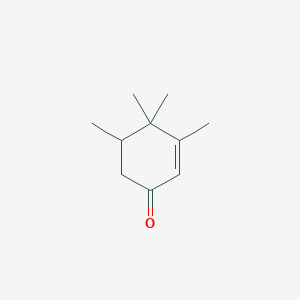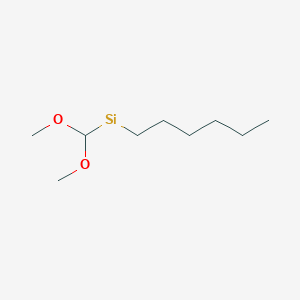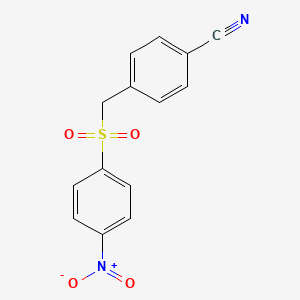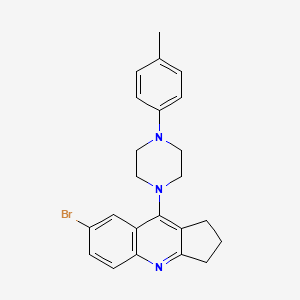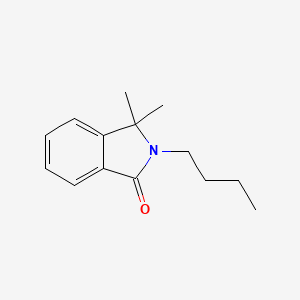
2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a benzodioxole ring and a dimethoxyphenyl group
準備方法
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole with 3,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反応の分析
2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.
科学的研究の応用
2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups can bind to active sites, altering the function of these targets and modulating biochemical pathways.
類似化合物との比較
Similar compounds include those with benzodioxole or dimethoxyphenyl groups, such as:
- 2-(1,3-Benzodioxol-5-yl)-4-phenyl-4-oxobutanenitrile
- 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanal
These compounds share structural similarities but differ in their functional groups, leading to unique chemical properties and applications. The presence of both benzodioxole and dimethoxyphenyl groups in 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile makes it particularly versatile in various research and industrial contexts.
特性
CAS番号 |
51116-23-5 |
|---|---|
分子式 |
C19H17NO5 |
分子量 |
339.3 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile |
InChI |
InChI=1S/C19H17NO5/c1-22-16-5-4-13(9-18(16)23-2)15(21)7-14(10-20)12-3-6-17-19(8-12)25-11-24-17/h3-6,8-9,14H,7,11H2,1-2H3 |
InChIキー |
OPEGUAZSDPKRJX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C#N)C2=CC3=C(C=C2)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


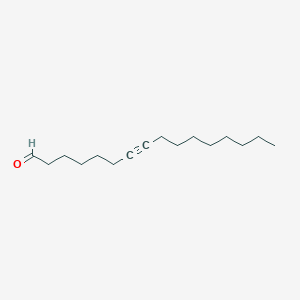
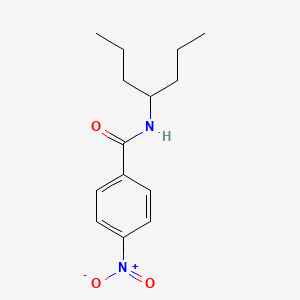
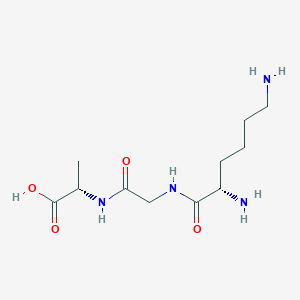
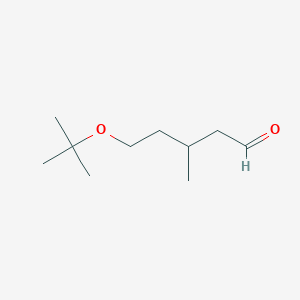
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
